7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIFQSYLTXLZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)NC(=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568775 | |
| Record name | 7-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136773-67-6 | |
| Record name | 7-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrrolo 1,2 a Quinoxalin 4 5h One Derivatives with a Focus on 7 Fluoro Analogs
General Synthetic Strategies for Pyrrolo[1,2-a]quinoxalin-4(5H)-one Core
The construction of the tricyclic pyrrolo[1,2-a]quinoxalin-4(5H)-one system can be achieved through various synthetic routes, primarily involving the formation of the pyrrole (B145914) or pyrazine (B50134) ring in the final steps.
Ring-Closing Reactions for Pyrrolo[1,2-a]quinoxalin-4(5H)-one Framework Assembly
The assembly of the pyrrolo[1,2-a]quinoxalin-4(5H)-one framework often relies on key ring-closing reactions. A common strategy involves the condensation of a 2-(1H-pyrrol-1-yl)aniline derivative with a suitable C2 synthon, leading to the formation of the pyrazinone ring.
One established method is the reaction of 2-(1H-pyrrol-1-yl)anilines with α-keto acids or their esters. For instance, the condensation of 2-(1H-pyrrol-1-yl)aniline with ethyl pyruvate, followed by intramolecular cyclization and oxidation, yields the desired pyrrolo[1,2-a]quinoxalin-4(5H)-one core. The reaction conditions for such transformations can vary, often requiring elevated temperatures and sometimes the use of a catalyst.
Another approach involves the intramolecular cyclization of N-(2-aminophenyl)pyrrole-2-carboxylic acid derivatives. This method requires the prior synthesis of the substituted pyrrole precursor, which can then be cyclized to form the pyrazinone ring. The cyclization is typically promoted by dehydrating agents or by heating the precursor at high temperatures.
A visible-light-mediated synthesis has also been reported for the construction of the pyrrolo[1,2-a]quinoxalin-4(5H)-one skeleton from aryl cyclopropanes and quinoxalinones through a ring-opening and cyclization process.
Regioselective Functionalization Approaches
The functionalization of the pre-formed pyrrolo[1,2-a]quinoxaline (B1220188) core is a viable strategy for accessing various derivatives. However, achieving regioselectivity can be challenging due to the presence of multiple reactive sites on the heterocyclic system. Electrophilic substitution reactions on the pyrrolo[1,2-a]quinoxaline ring system have been studied. For instance, bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium (B224687) tribromide has been shown to be highly regioselective, yielding C3-brominated or C1,C3-dibrominated products. rsc.org While direct fluorination at the 7-position of the pyrrolo[1,2-a]quinoxalin-4(5H)-one core has not been extensively reported, the principles of electrophilic aromatic substitution on the quinoxaline (B1680401) ring suggest that such a transformation would be challenging to control regioselectively.
Direct Synthesis and Derivatization of 7-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one
The synthesis of the specific 7-fluoro analog generally requires a strategy that introduces the fluorine atom at the desired position from the outset, typically by using a fluorinated starting material.
Specific Synthetic Routes for 7-Fluorinated Pyrrolo[1,2-a]quinoxalin-4(5H)-one
A plausible and direct route to this compound involves the use of 4-fluoro-1,2-phenylenediamine as a key starting material. This precursor incorporates the fluorine atom at the required position of the future quinoxaline ring.
The synthesis can proceed via a two-step sequence:
Synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole: 4-Fluoro-1,2-phenylenediamine is first diazotized and then subjected to a Sandmeyer-type reaction to introduce a nitro group, yielding 4-fluoro-2-nitroaniline (B1293508). This intermediate can then be reacted with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid to form 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole.
Reductive Cyclization: The nitro group of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole is then reduced to an amino group, for example, using catalytic hydrogenation (e.g., H2/Pd-C) or a reducing agent like tin(II) chloride. The resulting 2-(1H-pyrrol-1-yl)-4-fluoroaniline can then be reacted with an appropriate C2 synthon, such as ethyl glyoxalate or ethyl 2-oxo-2-(phenylamino)acetate, followed by intramolecular cyclization to afford this compound.
An alternative approach within this strategy would be the reaction of 2-(1H-pyrrol-1-yl)-4-fluoroaniline with diethyl oxalate (B1200264) to form an intermediate amide, which can then be cyclized under thermal or acid-catalyzed conditions to yield the target compound.
Multi-Component Reactions in this compound Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems in a one-pot fashion. globethesis.com While a specific MCR for the direct synthesis of this compound has not been explicitly described, existing MCRs for the pyrrolo[1,2-a]quinoxaline core could be adapted.
For instance, a three-component reaction of an o-phenylenediamine, a 1,3-dicarbonyl compound, and an aldehyde could potentially be modified. By using 4-fluoro-1,2-phenylenediamine as the diamine component, it would be possible to construct the 7-fluoropyrrolo[1,2-a]quinoxaline (B13122645) scaffold. The other components would need to be carefully chosen to yield the desired 4(5H)-one functionality. For example, the reaction of 4-fluoro-1,2-phenylenediamine, an appropriate β-ketoester, and an aldehyde could lead to a dihydropyrimidine-fused system that could be further transformed into the desired product.
Catalytic and Green Chemistry Approaches in Pyrrolo[1,2-a]quinoxaline Synthesis
In recent years, there has been a growing emphasis on the development of catalytic and environmentally benign synthetic methods. These principles can be applied to the synthesis of pyrrolo[1,2-a]quinoxalines and their derivatives.
Several catalytic systems have been reported for the synthesis of the pyrrolo[1,2-a]quinoxaline core. These include the use of catalysts such as iodine, iron salts, and gold complexes. ias.ac.in For instance, an iodine-catalyzed one-pot synthesis of pyrrolo[1,2-a]quinoxaline derivatives has been developed via a sp3 and sp2 C-H cross-dehydrogenative coupling. researchgate.net An iron-catalyzed method for the synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and cyclic ethers has also been reported. These catalytic methods often offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance.
From a green chemistry perspective, the use of water as a solvent and the development of one-pot procedures are highly desirable. The Pictet-Spengler reaction, a classic method for the synthesis of tetrahydroisoquinolines, has been adapted for the synthesis of pyrrolo[1,2-a]quinoxalines in aqueous media using surfactants as catalysts. unisi.it Such approaches reduce the reliance on volatile organic solvents and simplify purification procedures. Furthermore, electrochemical methods for the synthesis of pyrrolo[1,2-a]quinoxalines via C(sp3)-H functionalization represent a green and efficient alternative to traditional methods. rsc.org
These catalytic and green methodologies could be readily adapted for the synthesis of this compound, primarily by utilizing 4-fluoro-1,2-phenylenediamine as the starting material in these established protocols. This would allow for a more sustainable and efficient production of this important fluorinated heterocyclic compound.
Transition-Metal-Mediated Cyclization Reactions
Transition-metal catalysis is a cornerstone in the synthesis of complex heterocyclic systems, and the pyrrolo[1,2-a]quinoxaline scaffold is no exception. Various metals, including iron, copper, palladium, and rhodium, have been employed to facilitate key bond-forming and cyclization steps. researchgate.net
Iron-catalyzed reactions offer a cost-effective and environmentally benign approach. One such method involves the oxidative annulation of 1-(2-aminophenyl)pyrrole with unreactive methyl arenes. acs.org In this process, an iron catalyst, in conjunction with an oxidant like di-t-butyl peroxide (DTBP), activates the benzylic carbon of the methyl arene to generate a benzaldehyde (B42025) intermediate in situ. acs.org This is followed by a Pictet-Spengler-type annulation to form the 4-aryl pyrrolo[1,2-a]quinoxaline core. acs.org A similar iron-catalyzed strategy utilizes cyclic ethers as starting materials, proceeding through the functionalization of C(sp³)–H bonds and the construction of new C-C and C-N bonds. rsc.org Another efficient iron-catalyzed protocol involves the intramolecular cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes, which proceeds via N-O bond cleavage and a directed C-H arylation. acs.org
Copper-catalyzed tandem reactions have also been developed, such as the aerobic oxidative cyclization using 2-arylanilines and 2-methylquinolines as substrates, which offers an efficient route with good atom economy. rsc.org
| Catalyst/Metal | Reactants | Reaction Type | Key Features |
| Iron (Fe) | 1-(2-aminophenyl)pyrroles and methyl arenes | Oxidative Coupling/Annulation | In situ generation of aldehyde intermediate; C-H activation. acs.org |
| Iron (Fe) | 1-(2-aminophenyl)pyrroles and cyclic ethers | Annulation and Cleavage | C(sp³)-H functionalization; uses low-cost materials. rsc.org |
| Iron (Fe) | 1-(N-Arylpyrrol-2-yl)ethanone O-acetyl oximes | Intramolecular Cyclization | N-O bond cleavage followed by C-H arylation. acs.org |
| Copper (Cu) | 2-Arylanilines and 2-methylquinolines | Tandem Aerobic Oxidative Cyclization | Streamlined synthetic route with improved atom economy. rsc.org |
Metal-Free and Organocatalytic Transformations
To circumvent issues associated with residual metals in final products, metal-free and organocatalytic synthetic strategies have gained significant traction. These methods often employ readily available, non-toxic catalysts and oxidants.
An efficient protocol utilizes molecular iodine (I₂) as a catalyst with dimethyl sulfoxide (B87167) (DMSO) as the oxidant. rsc.org This cascade reaction involves a cross-dehydrogenative coupling of sp³ and sp² C-H bonds to construct the pyrrolo[1,2-a]quinoxaline skeleton in good to excellent yields. rsc.org Another approach uses TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) oxoammonium salts to initiate a Pictet-Spengler reaction of imines, which are generated in situ from carbonyl compounds and pyrrole-containing anilines. researchgate.net This method can be extended to a one-pot cyclization-dehydrogenation process to achieve the fully aromatized quinoxaline product. researchgate.net
Furthermore, α-hydroxy acids have been used as aldehyde surrogates in the presence of tert-butyl hydrogen peroxide (TBHP). rsc.org This metal-free method involves the in situ generation of an aldehyde, which then undergoes condensation with an amine, followed by intramolecular cyclization and oxidation to yield the target N-heterocycle. rsc.org
| Catalyst/Reagent | Reactants | Reaction Type | Key Features |
| Iodine (I₂)/DMSO | e.g., 2-methylquinolines and 2-(1H-pyrrol-1-yl)anilines | Cascade Cross-Dehydrogenative Coupling | Metal-free; non-toxic catalyst; broad substrate scope. rsc.org |
| TEMPO Oxoammonium Salt | Carbonyl compounds and 1-(2-aminophenyl)pyrroles | Pictet-Spengler Cyclization | In situ imine formation; can be a one-pot process. researchgate.net |
| TBHP | α-Hydroxy acids and 1-(2-aminophenyl)pyrroles | Decarboxylative Oxidative Annulation | Metal-free; uses aldehyde surrogates. rsc.org |
| Amidosulfonic acid | 2-(1H-pyrrol-1-yl)anilines and aldehydes/ketones | Condensation/Cyclization | Solid acid catalyst; reactions performed in water. bohrium.com |
Electrochemical Synthesis Methods for Pyrrolo[1,2-a]quinoxaline Scaffolds
Electrochemical synthesis represents a green and sustainable alternative to conventional methods, often avoiding the need for chemical oxidants and metal catalysts. rsc.org An efficient electrochemical method for synthesizing pyrrolo[1,2-a]quinoxalines involves an iodine-mediated C(sp³)–H cyclization. rsc.orgrsc.org
This process utilizes readily available starting materials, such as 2-methylquinoline (B7769805) and 2-(1H-pyrrol-1-yl)aniline, with a catalytic amount of iodine under electrochemical conditions. rsc.org The reaction proceeds under mild, metal-free, and chemical-oxidant-free conditions, demonstrating high atom economy and environmental friendliness. rsc.org This electrochemical approach allows for scalable preparation and offers a practical route to a variety of functionalized quinoxalines with good to excellent yields. rsc.orgrsc.org
One-Pot Synthetic Strategies for Pyrrolo[1,2-a]quinoxalines
One-pot reactions, particularly multi-component reactions (MCRs), are highly efficient for building molecular complexity from simple precursors in a single operation. ias.ac.in These strategies are valued for simplifying synthetic procedures, reducing solvent waste, and improving atom economy. ias.ac.in
Several one-pot methods for the pyrrolo[1,2-a]quinoxaline core have been reported. A transition metal-free process has been described that provides regioselective synthesis of these compounds under mild conditions. nih.gov Another catalyst-free, one-pot, three-component reaction utilizes benzene-1,2-diamine, acetylenedicarboxylates, and ethyl bromopyruvate to construct the functionalized heterocyclic system. beilstein-journals.org
Specifically for the pyrrolo[1,2-a]quinoxalin-4-one skeleton, a novel one-pot, three-component reaction has been developed starting from benzimidazoles, alkyl bromoacetates, and electron-deficient alkynes. beilstein-journals.org This pathway involves the formation of a dihydropyrrolo[1,2-a]benzimidazole intermediate, which then undergoes imidazole (B134444) ring-opening and subsequent ring-closure to yield the final quinoxalin-4-one product. beilstein-journals.org
Synthesis of Substituted this compound Analogs
The synthesis of specifically substituted analogs, such as this compound, builds upon the general methodologies established for the parent scaffold. The introduction of the fluorine atom is typically achieved by using a fluorinated starting material.
A plausible synthetic route would begin with a fluorinated aniline (B41778), such as 4-fluoro-2-nitroaniline. The synthesis could proceed via the following conceptual steps, adapted from established literature procedures: mdpi.com
Pyrrole Ring Formation: A Clauson-Kaas reaction between 4-fluoro-2-nitroaniline and 2,5-dimethoxytetrahydrofuran in acetic acid would yield 1-(5-fluoro-2-nitrophenyl)-1H-pyrrole.
Nitro Group Reduction: The nitro group is then reduced to an amine, for example using sodium borohydride (B1222165) and copper sulfate, to provide 1-(2-amino-5-fluorophenyl)-1H-pyrrole. mdpi.com This is the key fluorinated precursor.
Quinoxalinone Ring Construction: This precursor can then be subjected to a cyclization reaction to form the quinoxalin-4(5H)-one ring. Drawing from the one-pot synthesis of related quinoxalinones, this step could involve reacting the fluorinated aminophenylpyrrole with reagents like ethyl bromoacetate (B1195939) and an activated alkyne, potentially catalyzed or mediated to facilitate the ring-opening and ring-closure cascade that forms the desired product. beilstein-journals.org
Mechanistic Insights into the Formation of 7 Fluoropyrrolo 1,2 a Quinoxalin 4 5h One Systems
Elucidation of Reaction Mechanisms in Pyrrolo[1,2-a]quinoxaline (B1220188) Synthesis
The formation of the pyrrolo[1,2-a]quinoxaline core, including the specific 7-fluoro-4(5H)-one derivative, can be approached through several synthetic strategies. A prevalent and mechanistically insightful method involves the cyclocondensation of a fluorinated 2-(1H-pyrrol-1-yl)aniline derivative with a suitable carbonyl compound.
One of the primary mechanistic pathways is the Pictet-Spengler-type reaction. nih.gov This reaction commences with the formation of an imine intermediate from the reaction of the primary amine of the fluorinated 2-(1H-pyrrol-1-yl)aniline and an aldehyde or ketone. The subsequent and crucial step is an intramolecular electrophilic substitution, where the electron-rich pyrrole (B145914) ring attacks the iminium ion, leading to the formation of a new six-membered ring and thus constructing the tricyclic pyrrolo[1,2-a]quinoxaline system.
Another significant mechanistic route, particularly for the formation of the 4(5H)-one moiety, involves a multi-component reaction. A well-documented pathway includes the reaction of a substituted benzimidazole (B57391) with reagents like ethyl bromoacetate (B1195939) and an electron-deficient alkyne. researchgate.net The reaction proceeds through the formation of a benzimidazolium N-ylide. This ylide then undergoes a 1,3-dipolar cycloaddition with the alkyne. A subsequent rearrangement, involving the opening of the imidazole (B134444) ring followed by an intramolecular cyclization via a nucleophilic attack of the newly formed amine onto a carbonyl group, leads to the pyrrolo[1,2-a]quinoxalin-4-one skeleton. researchgate.net The presence of a fluorine atom on the aniline (B41778) ring is expected to influence the electron density of the reacting amine and the aromatic ring, thereby affecting the rates of imine formation and the subsequent cyclization steps.
Investigation of Key Intermediates and Transition States
The synthesis of 7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one proceeds through a series of reactive intermediates. In the Pictet-Spengler-type pathway, the initial and crucial intermediate is the iminium ion formed from the condensation of the fluorinated aniline and a carbonyl compound. The stability and reactivity of this iminium ion are pivotal for the success of the subsequent intramolecular cyclization. The transition state for this cyclization step involves the approach of the electron-rich pyrrole ring to the electrophilic iminium carbon, a process that is influenced by both steric and electronic factors.
In the multi-component reaction leading to the 4(5H)-one derivative, a key intermediate is the benzimidazolium N-ylide. researchgate.net The formation of this ylide is a critical step, and its stability and reactivity determine the efficiency of the subsequent cycloaddition reaction. The cycloaddition itself proceeds through a transient cycloadduct, a dihydropyrrolo[1,2-a]benzimidazole, which then undergoes ring-opening to form another key intermediate, a 2-(1H-pyrrol-1-yl)aniline derivative with a side chain containing a carbonyl group. researchgate.net The final intramolecular cyclization of this intermediate leads to the stable quinoxalinone ring system. The fluorine substituent on the benzene (B151609) ring can influence the stability of these charged intermediates and the energy of the transition states, potentially altering the reaction kinetics.
Catalytic Cycles and Role of Specific Reagents
The synthesis of the pyrrolo[1,2-a]quinoxaline framework can be significantly influenced by the choice of catalysts and reagents. In many synthetic approaches, both acid and metal catalysts play a crucial role.
Acid Catalysis: In the Pictet-Spengler reaction, Brønsted or Lewis acids are often employed to catalyze the formation of the iminium ion intermediate. The acid protonates the carbonyl oxygen of the aldehyde or ketone, rendering it more electrophilic and facilitating the nucleophilic attack by the aniline nitrogen. The acid also catalyzes the dehydration step to form the iminium ion.
Metal Catalysis: Various transition metals, including iron, have been utilized to catalyze the synthesis of pyrrolo[1,2-a]quinoxalines. For instance, FeCl3 has been shown to be an effective catalyst in reactions involving the annulation of 1-(2-aminophenyl)pyrroles. nih.gov The catalytic cycle in such cases may involve the coordination of the metal to the reactants, facilitating key bond-forming steps.
Specific Reagents: In the multi-component synthesis of the 4(5H)-one, specific reagents are essential for the progression of the reaction. For instance, ethyl bromoacetate is used to generate the benzimidazolium salt, which is a precursor to the reactive ylide intermediate. researchgate.net The choice of the electron-deficient alkyne is also critical as it acts as the dipolarophile in the 1,3-dipolar cycloaddition reaction.
Solvent Effects and Reaction Pathway Optimization
For the Pictet-Spengler reaction, solvents like ethanol (B145695) or methanol (B129727) are often used as they can facilitate the dissolution of the reactants and stabilize the iminium ion intermediate. In the case of multi-component reactions, the solvent choice can be more complex. For example, in the synthesis of pyrrolo[1,2-a]quinoxalin-4-ones from benzimidazoles, 1,2-epoxybutane (B156178) has been used not only as a solvent but also as an acid scavenger. researchgate.net
Optimization of the reaction pathway for the synthesis of this compound involves a systematic study of various parameters, including the choice of starting materials, catalysts, solvents, reaction temperature, and reaction time. The presence of the fluorine atom may necessitate adjustments to the reaction conditions that are optimized for the non-fluorinated analogues. For example, the electron-withdrawing nature of fluorine might require a more active catalyst or higher reaction temperatures to achieve comparable reaction rates.
Structure Activity Relationship Sar and Rational Design of 7 Fluoropyrrolo 1,2 a Quinoxalin 4 5h One Derivatives
Positional and Substituent Effects of Fluorine on Biological Activity
The introduction of a fluorine atom onto a pharmacophore can significantly modulate a compound's biological activity by altering its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. For the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold, substitutions at the 6th and 7th positions of the quinoxaline (B1680401) ring system are common sites for modification. mdpi.com
While direct comparative studies detailing the specific positional effects of fluorine on the pyrrolo[1,2-a]quinoxalin-4(5H)-one core are not extensively documented in the reviewed literature, general principles of medicinal chemistry suggest that a fluorine atom at the C7 position can have several impacts. Fluorine's high electronegativity can influence the electronic distribution of the aromatic system, potentially affecting p-p stacking or hydrogen bond accepting capabilities with the target protein. Furthermore, it can block a potential site of metabolism, thereby enhancing the compound's pharmacokinetic profile. The C7 position is often solvent-exposed in kinase binding sites, and the introduction of a fluorine atom can alter solubility and cell permeability. The precise effect, whether beneficial or detrimental to potency and selectivity, is highly dependent on the specific biological target and the topology of its active site.
Pharmacophore Elucidation for Pyrrolo[1,2-a]quinoxalin-4(5H)-one Scaffold
The pyrrolo[1,2-a]quinoxalin-4(5H)-one tricycle is recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets. researchgate.netresearchgate.net Pharmacophore elucidation studies, including computational docking and analysis of SAR data, have identified key structural features essential for its biological activity.
For this scaffold to act as a Sirt6 activator, docking studies have revealed critical interactions within the binding pocket. A key feature is the potential for π-cation interactions between the electron-rich tricyclic system and specific aromatic amino acid residues, such as Trp188. nih.gov Additionally, side chains appended to the core structure are crucial for activity. For instance, a protonated nitrogen atom within a side chain can form stabilizing interactions, anchoring the molecule effectively into an extended binding pocket. nih.gov
Impact of Structural Modifications on Target Binding and Selectivity
Structural modifications to the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold have a profound impact on target binding affinity and selectivity, particularly in the development of non-covalent Bruton's tyrosine kinase (BTK) inhibitors. nih.govnih.gov Research has shown that even minor alterations can lead to significant changes in inhibitory potency.
For example, in a series of derivatives designed as BTK inhibitors, specific substitutions on the pendant phenyl ring attached to the pyrrole (B145914) moiety were critical for high-potency inhibition. The data below illustrates how different functional groups influence the half-maximal inhibitory concentration (IC50) against BTK.
| Compound | Key Structural Modification | Target | IC50 (nM) |
| Compound 2 | Pyrrolo[1,2-a]quinoxalin-4(5H)-one core with specific side chain | BTK | 7.41 nih.gov |
| Compound 4 | Variant of Compound 2 with altered side chain | BTK | 11.4 nih.gov |
| Compound 9 | Optimized derivative for oral availability | BTK | 21.6 nih.gov |
| Compound 10 | "Ring-opening" modification of the scaffold | BTK | 24.7 nih.gov |
This table is interactive. Click on headers to sort.
De Novo Design and Optimization Strategies for Potent Analogs
The development of potent analogs of the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold has been driven by rational, structure-based design and strategic optimization. These approaches aim to enhance potency, selectivity, and drug-like properties.
One successful strategy has been "scaffold hopping," where the core pyrrolo[1,2-a]quinoxalin-4(5H)-one structure was designed as a bioisostere of a known inhibitor scaffold, BMS-986142, leading to the discovery of novel non-covalent BTK inhibitors. nih.gov
Structure-based design, guided by the docking mode of lead compounds, has been instrumental in the rational design of new series of derivatives. nih.gov For instance, to improve the physicochemical properties of a lead compound (S2), a new series of "ring-opening" derivatives was designed. nih.gov This strategy successfully produced Compound 10 , an analog with lower lipophilicity (cLogP: 4.2 vs 5.5), reduced molecular weight (MW: 490 vs 510), and simpler synthesis compared to the lead compound, while retaining potent BTK inhibitory activity. nih.gov
Further optimization efforts focused on improving pharmacokinetic properties for in vivo applications. This led to the development of Compound 9 , a potent and selective BTK inhibitor (IC50 = 21.6 nM) with improved oral exposure. nih.gov In a U-937 xenograft model, orally administered Compound 9 demonstrated superior antitumor efficacy (Tumor Growth Inhibition = 64.4%) compared to both the initial lead compound S2 and the established drug Ibrutinib. nih.gov These findings underscore the success of targeted optimization strategies in transforming a promising scaffold into a viable drug candidate.
Computational Chemistry and Molecular Modeling of 7 Fluoropyrrolo 1,2 a Quinoxalin 4 5h One Interactions
Molecular Docking Studies and Binding Mode Analysis with Receptors
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold have revealed key binding interactions with several important biological receptors.
The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold has been identified as a potent non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a crucial regulator in B-cell receptor signaling pathways and a therapeutic target for B-cell malignancies and autoimmune diseases. nih.govresearchgate.netnih.govresearchgate.net Molecular docking studies have been central to designing and optimizing these inhibitors. nih.govdocumentsdelivered.com
Derivatives of this scaffold are designed to interact with the active site of BTK. The binding mode typically involves the core structure occupying the hydrophobic region of the kinase, while substituted side chains form critical hydrogen bonds and other interactions. For instance, in a series of designed inhibitors, the pyrrolo[1,2-a]quinoxalin-4(5H)-one core serves as the foundational scaffold from which various substitutions are made to enhance binding affinity and selectivity. nih.govnih.gov Studies on representative compounds from this class show interactions with key amino acid residues in the BTK active site. mdpi.com
| Interacting Residue | Type of Interaction |
| Val416 | Hydrophobic |
| Met477 | Hydrophobic |
| Lys430 | Hydrogen Bond |
| Glu475 | Hydrogen Bond |
| Asp539 | Hydrogen Bond |
This table represents common interactions observed for the broader class of pyrrolo[1,2-a]quinoxalin-4(5H)-one based BTK inhibitors.
The development of these non-covalent inhibitors is a promising strategy to overcome the resistance and off-target effects associated with covalent BTK inhibitors. nih.govresearchgate.net
Quinoxaline (B1680401) derivatives, as a broad class of compounds, have been recognized for their potential to inhibit HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle. researchgate.net These compounds are typically classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The general mechanism involves binding to an allosteric pocket on the enzyme, inducing conformational changes that inhibit its function. nih.govnih.gov
While the broader quinoxaline scaffold has been a subject of interest in anti-HIV research, specific molecular docking studies focusing exclusively on 7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one against reverse transcriptase are not extensively detailed in the available literature. However, the known activity of related quinoxalines suggests this could be a potential area for future investigation. nih.gov
The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold has been identified in compounds that act as antagonists for the CX3CR1 receptor, also known as the fractalkine receptor. drexel.edu This receptor is implicated in a variety of diseases, including central nervous system disorders, pain, inflammation, and certain types of cancer metastasis. drexel.edu The development of antagonists for this receptor is a key therapeutic strategy. While detailed binding mode analyses from docking studies are proprietary and described within patent literature, the identification of this scaffold as a CX3CR1 antagonist underscores its versatility in interacting with G-protein-coupled receptors. drexel.edu
Beyond BTK, RT, and CX3CR1, the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold has been explored for its interaction with other enzymes through computational methods.
Sirt6 Activators: A series of novel pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of Sirtuin 6 (Sirt6), a promising drug target for various human diseases. nih.govnih.gov Docking studies of these derivatives revealed that key interactions, such as π-cation interactions with the Trp188 residue, are crucial for stabilizing the compound within the binding pocket and promoting enzyme activation. nih.govnih.gov
SARS-CoV-2 Main Protease (Mpro): A related derivative, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, was investigated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). researchgate.net Molecular docking studies indicated that this compound could bind effectively to the active site of the protease, suggesting a potential antiviral application for this chemical class. researchgate.net
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to understand the electronic structure, stability, and reactivity of the pyrrolo[1,2-a]quinoxaline scaffold. These studies provide insights into properties that govern the molecule's behavior and interactions.
DFT calculations on related pyrrolo[1,2-a]quinoxaline derivatives have been used to analyze frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller energy gap generally implies higher reactivity. Furthermore, calculations of molecular polarizabilities and dipole moments help in understanding the non-linear optical (NLO) properties of these compounds. researchgate.net
A detailed photophysical exploration of the pyrrolo[1,2-a]quinoxaline core using Time-Dependent DFT (TDDFT) has revealed insights into its absorption and emission properties. nih.gov These studies show that electronic transitions are dominated by charge delocalization across the fused ring system, which is fundamental to its use as a photofunctional building block. nih.gov
| Calculated Property | Significance |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for electrophilic and nucleophilic attack. |
| Dipole Moment | Relates to the molecule's overall polarity and interaction with polar solvents and receptors. |
| Electron Affinity & Ionization Potential | Describes the ability to accept or donate an electron, respectively. |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For the pyrrolo[1,2-a]quinoxaline scaffold and its derivatives, MD simulations can provide a deeper understanding of their conformational flexibility and the stability of their binding to target receptors.
While specific MD simulation studies for this compound were not found, this technique has been applied to other quinoxaline and related pyrrolo-heterocyclic systems to validate docking results and assess the stability of ligand-protein complexes. researchgate.netmdpi.com For example, MD simulations of a quinoxaline derivative bound to the SARS-CoV-2 Mpro showed that the compound remained stably within the active site throughout the simulation. researchgate.net Such simulations are crucial for confirming that the binding pose predicted by docking is maintained in a dynamic, solvated environment and for analyzing the conformational changes in both the ligand and the protein upon binding.
In Silico Screening and Virtual Library Design for Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives
The development of novel therapeutic agents based on the this compound scaffold is increasingly reliant on computational chemistry and molecular modeling. These in silico approaches, particularly virtual screening and the design of virtual libraries, have become instrumental in expediting the discovery of potent and selective modulators of various biological targets. By simulating interactions between small molecules and protein targets at a molecular level, these methods allow for the rapid and cost-effective identification of promising drug candidates from vast chemical spaces, guiding synthetic efforts toward molecules with a higher probability of success.
A primary strategy in the computational design of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives has been structure-based drug design, which leverages the three-dimensional structure of the target protein. This approach is particularly effective in identifying novel non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. nih.govnih.gov For instance, starting from a known pyrrolo[1,2-a]quinoxalin-4(5H)-one-based BTK inhibitor, researchers have employed molecular docking to predict the binding modes of newly designed derivatives within the BTK active site. nih.gov This process allows for the rational design of modifications to the core scaffold to enhance binding affinity and selectivity.
Similarly, in the pursuit of Sirtuin 6 (SIRT6) activators, molecular docking studies have been pivotal. utmb.edunih.gov By understanding the binding interactions between the pyrrolo[1,2-a]quinoxaline core and the SIRT6 protein, researchers can design virtual libraries of derivatives with modifications aimed at optimizing these interactions. For example, docking studies have revealed that the protonated nitrogen on a side chain of a pyrrolo[1,2-a]quinoxaline derivative can form crucial π-cation interactions with specific amino acid residues, such as Trp188, thereby stabilizing the compound within the binding pocket. utmb.edunih.gov This insight guides the design of new analogs with improved potency.
The process of in silico screening typically involves the creation of a virtual library of compounds. This library can be constructed by systematically modifying the core this compound scaffold with a variety of functional groups and substituents. The resulting virtual compounds are then computationally screened against the three-dimensional structure of the target protein using molecular docking programs. These programs predict the preferred orientation of the ligand when bound to the protein and estimate the binding affinity, often expressed as a docking score.
The results of such virtual screening campaigns are often presented in data tables that rank the designed compounds based on their predicted binding affinities. This allows medicinal chemists to prioritize the synthesis of a smaller, more focused set of compounds that are most likely to exhibit the desired biological activity.
For example, in the development of non-covalent BTK inhibitors, a virtual library of ring-opened pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives was designed. nih.gov The docking scores and subsequent experimental validation of these compounds demonstrated a strong correlation, highlighting the predictive power of the in silico screening approach. One representative compound from this series exhibited a potent BTK inhibitory activity with an IC50 value of 24.7 nM. nih.gov
The table below illustrates a hypothetical output from a virtual screening study targeting a specific protein kinase, showcasing the type of data generated to guide further research.
| Compound ID | Modification on Pyrrolo[1,2-a]quinoxalin-4(5H)-one Core | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| PQ-001 | 7-fluoro, 2-(4-hydroxyphenyl) | -9.8 | Met477, Lys430, Asp539 |
| PQ-002 | 7-fluoro, 2-(pyridin-4-yl) | -9.5 | Met477, Glu475, Leu408 |
| PQ-003 | 7-fluoro, 2-(4-aminophenyl) | -9.2 | Asp539, Tyr476, Cys481 |
| PQ-004 | 7-fluoro, 2-(morpholinomethyl) | -8.9 | Glu475, Ser538, Phe540 |
The insights gained from these computational studies are invaluable for the iterative process of drug design. By combining virtual screening with synthetic chemistry and biological evaluation, researchers can efficiently explore the structure-activity relationships of the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold, leading to the discovery of novel and effective therapeutic agents.
Future Research Directions for 7 Fluoropyrrolo 1,2 a Quinoxalin 4 5h One Research
Development of Next-Generation Synthetic Methodologies
Future efforts in the synthesis of 7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one analogs will likely focus on creating more efficient, cost-effective, and environmentally friendly processes. researchgate.net Researchers are expected to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. mdpi.commdpi.com The development of one-pot reactions and transition-metal-free catalytic systems, such as those utilizing potassium iodide, presents an attractive avenue for streamlining the synthesis of the core pyrrolo[1,2-a]quinoxaline (B1220188) structure. researchgate.net Furthermore, exploring novel strategies like visible-light-catalyzed tandem radical cycloadditions could provide access to a wider array of structurally diverse analogs with improved yields and milder reaction conditions. researchgate.net
Advanced Structural Characterization Techniques for Novel Analogs
As new analogs of this compound are synthesized, the use of advanced structural characterization techniques will be paramount. While standard methods such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) will remain essential for routine confirmation of molecular structures, more sophisticated techniques will be needed to elucidate subtle stereochemical and conformational features that can significantly impact biological activity. mdpi.comresearchgate.net Single-crystal X-ray crystallography will continue to be the gold standard for unambiguous determination of three-dimensional molecular architecture. mdpi.comresearchgate.net The application of these advanced analytical methods will be critical for establishing definitive structure-activity relationships (SAR).
Integration of Computational and Experimental Approaches for Drug Discovery
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and will be instrumental in advancing research on this compound. amazonaws.com Molecular docking simulations can predict the binding modes of novel analogs within the active sites of target proteins, providing insights that can guide the design of more potent and selective compounds. nih.gov For instance, docking studies have been used to understand the interactions of pyrrolo[1,2-a]quinoxaline derivatives with targets like Sirt6, revealing key interactions that contribute to their activity. nih.govutmb.edu These in silico predictions must be rigorously tested through in vitro biological assays to confirm their validity and to build robust SAR models. mdpi.com This iterative cycle of computational design and experimental testing will accelerate the discovery of new therapeutic agents. nih.govresearchgate.net
Exploration of New Biological Targets and Therapeutic Applications
While the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold has shown promise as an inhibitor of Bruton's tyrosine kinase (BTK) for B-cell malignancies and as a Sirt6 activator with anti-inflammatory and anticancer potential, there is a vast landscape of other biological targets to be explored. nih.govutmb.edunih.govnih.gov The diverse pharmacological activities associated with the broader class of pyrrolo[1,2-a]quinoxalines, including antiviral, antituberculosis, and antiparasitic effects, suggest that this compound and its derivatives may have applications beyond their currently identified roles. researchgate.netmdpi.com Future research should involve screening these compounds against a wide range of biological targets to uncover new therapeutic opportunities. For example, some derivatives have been investigated as PARP-1 inhibitors and for their activity against various leukemia cell lines. mdpi.commdpi.com
Strategies for Optimizing Biological Activity and Selectivity Profiles
A key challenge in the development of any therapeutic agent is the optimization of its biological activity and selectivity. For this compound, this will involve systematic modifications of the chemical structure to enhance potency against the desired target while minimizing off-target effects. Structure-activity relationship studies will be crucial in identifying the key molecular features that govern both efficacy and selectivity. nih.gov For example, kinase selectivity profiling against a broad panel of kinases is a critical step in developing selective BTK inhibitors to avoid off-target toxicities. nih.govnih.gov Furthermore, computational tools can be employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new analogs, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. mdpi.com
Q & A
Q. What are the common synthetic routes for 7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one, and how do their efficiencies compare?
The synthesis of this scaffold typically involves intramolecular cyclization or cycloaddition reactions . Key methods include:
- Copper-catalyzed intramolecular N-arylation of Ugi reaction products, achieving moderate yields (45–65%) under optimized conditions (e.g., CuI, 1,10-phenanthroline, KCO, DMF, 100°C) .
- Cycloaddition of benzimidazolium ylides with alkynes, yielding 7-fluorinated derivatives via ring-opening and nucleophilic attack steps. Selectivity toward the quinoxalinone product depends on substituents and reaction conditions (e.g., excess triethylamine promotes aromatization) .
- Glucose-mediated nitro-reductive cyclization , a newer method using biomass-derived glucose as a reductant. This one-pot approach achieves higher atom economy (70–85% yields) and avoids transition-metal catalysts .
Comparison : Copper-catalyzed methods are well-established but require inert conditions. Glucose-mediated synthesis is greener but less explored for fluorinated derivatives.
Q. How is the structure of this compound validated experimentally?
Structural validation employs:
Q. What biological activities are associated with this compound?
The core scaffold exhibits:
- Antiviral activity : Derivatives like 6-FQXTP inhibit HIV-1 reverse transcriptase (EC = 0.8–2.5 µM) .
- CX3CR1 antagonism : Fluorinated analogs (e.g., JMS 17-2 hydrochloride) block fractalkine-induced ERK phosphorylation (IC = 50 nM) and reduce cancer metastasis in vivo .
- Antiallergic effects : Carboxylic acid derivatives show 100-fold higher potency than disodium cromoglycate in PCA tests .
Advanced Research Questions
Q. How can reaction conditions be optimized to favor pyrrolo[1,2-a]quinoxalinone formation over competing pathways?
Competing pathways (e.g., forming 2-(1H-pyrrol-1-yl)anilines) arise during cycloaddition. Optimization strategies include:
- Solvent control : Polar aprotic solvents (DMF, DMSO) favor quinoxalinone cyclization via stabilizing transition states .
- Catalyst loading : Increasing CuI from 5 mol% to 10 mol% improves cyclization efficiency (yields ↑15%) but risks side reactions .
- Temperature modulation : Reflux (110°C) accelerates intramolecular nucleophilic attack, suppressing byproduct formation .
Example : In benzimidazolium ylide reactions, triethylamine (3 equiv.) and 80°C selectively yield 7-fluorinated quinoxalinones (75% yield) over aniline derivatives .
Q. What mechanistic insights explain discrepancies in product selectivity across similar reactions?
Divergent outcomes arise from substituent-dependent stability of intermediates :
- Electron-withdrawing groups (e.g., esters) stabilize 2-(1H-pyrrol-1-yl)anilines, while electron-donating groups (e.g., methyl) promote cyclization to quinoxalinones .
- Fluorine’s electronegativity increases the electrophilicity of adjacent carbonyl groups, accelerating nucleophilic ring closure (supported by XRD of intermediates) .
Case study : Ylides with ester substituents (2a,b) yield stable anilines (4a,b), whereas amide-substituted ylides (2c) form unstable intermediates that cyclize spontaneously .
Q. How do structural modifications (e.g., fluorination) impact pharmacological activity?
Fluorination at position 7 enhances:
- Metabolic stability : Reduces CYP450-mediated oxidation (t ↑2.5× in microsomal assays) .
- Binding affinity : Fluorine’s electronegativity strengthens hydrogen bonds with target proteins (e.g., CX3CR1: ΔG = −3.2 kcal/mol vs. non-fluorinated analog) .
- Solubility : LogP decreases by 0.5 units compared to chloro analogs, improving bioavailability .
Table 1 : Activity comparison of 7-fluoro vs. 7-chloro derivatives
| Derivative | Target (IC) | LogP | Microsomal t (min) |
|---|---|---|---|
| 7-Fluoro | CX3CR1: 50 nM | 2.1 | 45 |
| 7-Chloro | CX3CR1: 120 nM | 2.6 | 28 |
Q. What analytical challenges arise in characterizing fluorinated intermediates, and how are they resolved?
Key challenges:
- Fluorine coupling in NMR : F-H coupling complicates splitting patterns. Decoupling experiments or F NMR at 470 MHz resolve overlaps .
- Mass spectrometry fragmentation : Fluorine induces unique cleavage patterns (e.g., loss of HF). High-resolution instruments (Q-TOF) differentiate isotopic clusters .
- XRD for low-crystallinity compounds : Microcrystalline samples require synchrotron radiation or cryocooling (100 K) for data collection .
Q. How can discrepancies in reported biological activity data be reconciled?
Discrepancies often stem from:
- Assay variability : HIV RT inhibition EC ranges from 0.8–2.5 µM due to differences in cell lines (e.g., MT-4 vs. PBMCs) .
- Solubility limits : Poor aqueous solubility (>50 µM) underestimates potency in cell-based assays. Use of DMSO carriers (>0.1%) may artifactually reduce activity .
- Metabolite interference : Active metabolites (e.g., hydroxylated derivatives) may contribute to observed effects in vivo but not in vitro .
Recommendation : Standardize assay protocols (e.g., ATP levels, serum concentration) and validate hits using orthogonal methods (e.g., SPR, thermal shift assays).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
